molecular formula C6H7BrS B1589064 3-(2-Bromoethyl)thiophene CAS No. 57070-76-5

3-(2-Bromoethyl)thiophene

Cat. No. B1589064
CAS RN: 57070-76-5
M. Wt: 191.09 g/mol
InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)thiophene is an organosulfur compound . It is used as a pharmaceutical intermediate and is a precursor to various other compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction . A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The molecular structure of 3-(2-Bromoethyl)thiophene can be represented as C6H7BrS .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including condensation reactions and heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical And Chemical Properties Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

3-(2-Bromoethyl)thiophene derivatives have been explored for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active molecules. Its incorporation into drug candidates is being researched for the development of new anticancer agents .

Material Science: Organic Semiconductors

In the field of material science, 3-(2-Bromoethyl)thiophene is utilized for the advancement of organic semiconductors. These semiconductors are pivotal for the development of flexible electronic devices due to their favorable electronic properties .

Organic Electronics: Field-Effect Transistors

Thiophene-based compounds are significant in the fabrication of organic field-effect transistors (OFETs). The electron-rich nature of thiophene allows for efficient charge transport, which is crucial for high-performance OFETs .

Photonics: Organic Light-Emitting Diodes (OLEDs)

The thiophene ring system’s ability to conduct electrons makes it suitable for use in OLEDs. Research is ongoing to optimize thiophene-based compounds for better light-emitting properties in display technologies .

Corrosion Inhibition

Thiophene derivatives, including those with a 3-(2-Bromoethyl) substituent, are being studied as corrosion inhibitors. Their application is particularly relevant in protecting industrial materials from corrosive processes .

Biological Studies: Antimicrobial Activity

The antimicrobial activity of thiophene derivatives is another area of interest. Scientists are investigating the efficacy of these compounds against various microbial strains, which could lead to the development of new antibiotics .

Mechanism of Action

While the specific mechanism of action for 3-(2-Bromoethyl)thiophene is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for Bromothiophene, a related compound, indicates that it is flammable, fatal if swallowed, and causes serious eye damage . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of thiophene derivatives.

properties

IUPAC Name

3-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZUHTDYDIRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446798
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)thiophene

CAS RN

57070-76-5
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?

A1: 3-(2-Bromoethyl)thiophene serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.

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